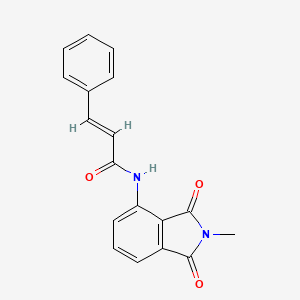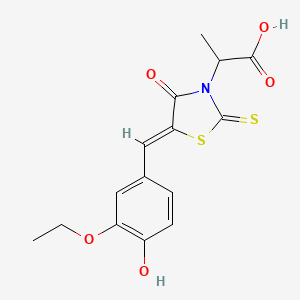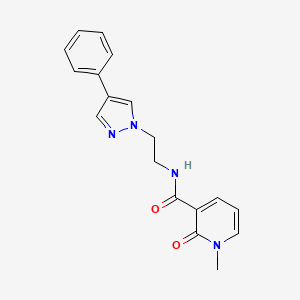
N-(2-methyl-1,3-dioxoisoindolin-4-yl)cinnamamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methyl-1,3-dioxoisoindolin-4-yl)cinnamamide, also known as MI-2, is a small molecule inhibitor that targets the MALT1 paracaspase. MI-2 has been found to have potential applications in the treatment of various types of cancer and autoimmune diseases. In
Wissenschaftliche Forschungsanwendungen
Therapeutic Potential in Neurological Disorders
Cinnamamide derivatives, including N-(2-methyl-1,3-dioxoisoindolin-4-yl)cinnamamide, have been extensively studied for their potential in treating central and peripheral nervous system disorders. The cinnamamide scaffold facilitates multiple interactions with key molecular targets, contributing to various pharmacological activities. Research indicates that cinnamamide derivatives exhibit therapeutic potential across a spectrum of neurological conditions, including anticonvulsant, antidepressant, neuroprotective, analgesic, anti-inflammatory, muscle relaxant, and sedative effects. These derivatives target a range of receptors and channels, such as GABAA, NMDA receptors, TRP cation channels, and others, underscoring their versatility and therapeutic promise in neurological research (Gunia-Krzyżak et al., 2015).
Photo-Responsive Materials
This compound has also inspired the development of photo-responsive materials. For example, N,N-Bis(2-hydroxyethyl) cinnamamide, a derivative, demonstrates the ability to undergo reversible photo-induced reactions, hinting at applications in developing novel photo-responsive polymers. This showcases the potential of this compound and its derivatives in the field of material science, particularly for applications requiring controlled, light-mediated responses (Jin et al., 2011).
Antidepressant Agents
Further illustrating the compound's broad utility, studies on cinnamamide derivatives have identified significant antidepressant activities. Specific derivatives have been shown to decrease immobility duration in animal models, suggesting potential as antidepressant agents. This research not only highlights the compound's relevance in treating depressive disorders but also opens avenues for the development of new antidepressants based on the cinnamamide scaffold (Han et al., 2014).
Antimicrobial Activity
The antimicrobial properties of cinnamamide derivatives have been explored, with studies demonstrating promising results against various pathogens. This research extends the potential applications of this compound to the field of antimicrobial therapy, highlighting its value in developing new treatments for infectious diseases (Bedair et al., 2006).
Green Chemistry Applications
The compound's derivatives have been synthesized through green chemistry approaches, emphasizing the importance of environmentally friendly methods in pharmaceutical research. For instance, a green and efficient one-pot synthesis method has been developed, underscoring the compound's role in promoting sustainable practices in chemical synthesis (Ramazani et al., 2016).
Wirkmechanismus
Target of Action
N-(2-methyl-1,3-dioxoisoindolin-4-yl)cinnamamide, also known as (2E)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3-phenylprop-2-enamide, is a compound that has been studied for its potential biological activities Similar compounds, such as n-isoindoline-1,3-diones heterocycles, have been found to have diverse chemical reactivity and promising applications in various fields .
Mode of Action
It is known that the isoindoline nucleus and carbonyl groups at positions 1 and 3 of similar compounds play a significant role in their biological activity .
Biochemical Pathways
Similar compounds, such as n-isoindoline-1,3-diones heterocycles, have been found to have diverse chemical reactivity and promising applications in various fields .
Eigenschaften
IUPAC Name |
(E)-N-(2-methyl-1,3-dioxoisoindol-4-yl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-20-17(22)13-8-5-9-14(16(13)18(20)23)19-15(21)11-10-12-6-3-2-4-7-12/h2-11H,1H3,(H,19,21)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSCUKHNQPLVPF-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-phenylisoxazol-3-yl)methyl)acrylamide](/img/structure/B2830247.png)
![Tert-butyl cis-3-{2-[(4-methylbenzenesulfonyl)oxy]ethoxy}cyclobutane-1-carboxylate](/img/structure/B2830248.png)


![1-(4-Fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2830252.png)
![2-[4-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2830255.png)
![N-(4-ethylphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2830257.png)

![2-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-1,3-benzoxazole](/img/structure/B2830261.png)
![Ethyl 6-methyl-2-(3-methylbenzofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2830262.png)

